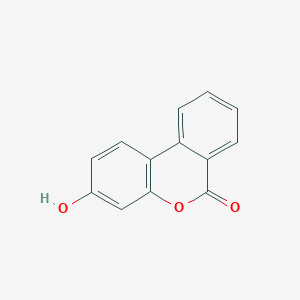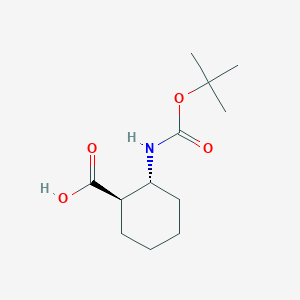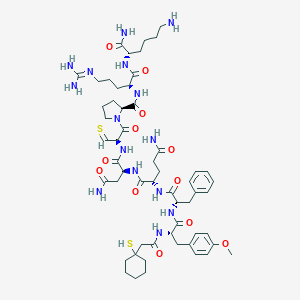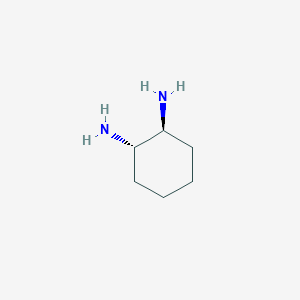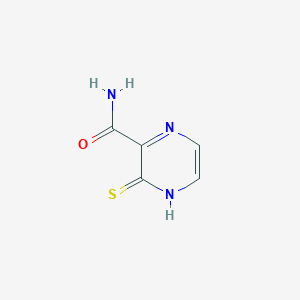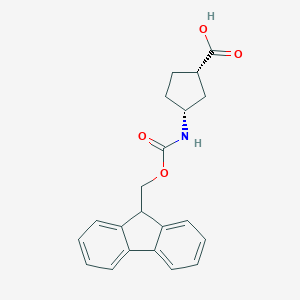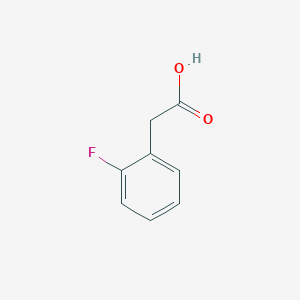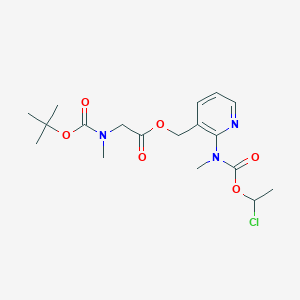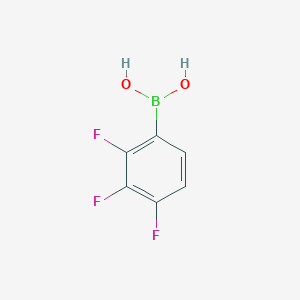
2,3,4-Trifluorophenylboronic acid
Vue d'ensemble
Description
2,3,4-Trifluorophenylboronic acid is a boronic acid derivative where the phenyl ring is substituted with fluorine atoms at the 2nd, 3rd, and 4th positions. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of fluorine atoms can significantly alter the physical and chemical properties of the compound, such as acidity and reactivity, due to the strong electronegativity of fluorine.
Synthesis Analysis
The synthesis of fluorinated phenylboronic acids often involves the use of Grignard reagents, as seen in the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, which is closely related to the target molecule . Although the specific synthesis of 2,3,4-trifluorophenylboronic acid is not detailed in the provided papers, the methodologies described for related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an aromatic ring. The trifluoromethyl group in trifluoromethylphenylboronic acids does not interact with the boronic moiety as a hydrogen bond acceptor or a lone-electron pair donor . The introduction of fluorine atoms affects the acidity and can influence the molecular conformation due to steric and electronic effects.
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions. The presence of ortho-substituents, as in 2,4-bis(trifluoromethyl)phenylboronic acid, can prevent the coordination of amines to the boron atom, thus accelerating amidation reactions . Trifluorophenylboronic acids may also participate in other reactions, such as hydrometallation and aldol-type reactions, as suggested by the properties of tris(pentafluorophenyl)borane .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluorophenylboronic acids are influenced by the fluorine substituents. The acidity of these compounds can be determined by spectrophotometric and potentiometric methods, with the ortho isomer being less acidic due to steric hindrance . The introduction of the -OCF3 group in related compounds affects acidity and can form intramolecular hydrogen bonds . The resistance to protodeboronation is another important property, indicating the stability of the boronic acid in various conditions .
Relevant Case Studies
Case studies involving trifluorophenylboronic acids often focus on their application in organic synthesis and medicinal chemistry. For instance, the antibacterial activity of (trifluoromethoxy)phenylboronic acids against Escherichia coli and Bacillus cereus has been evaluated, showing potential for pharmaceutical applications . Additionally, the use of trifluorophenylboronic acids in Pd-catalyzed functionalization of arylboronic acids demonstrates their utility in creating diverse organic molecules .
Applications De Recherche Scientifique
2,3,4-Trifluorophenylboronic acid is a chemical compound with the molecular formula C6H4BF3O2 . It’s commonly used in organic synthesis . Here are some details:
- Scientific Field : Organic Chemistry
- Application Summary : This compound is often used in cross-coupling reactions , a common method for creating carbon-carbon bonds in organic synthesis . These reactions are crucial in the synthesis of many organic compounds, including pharmaceuticals and polymers .
- Methods of Application : In a typical cross-coupling reaction, 2,3,4-Trifluorophenylboronic acid would be combined with a suitable partner molecule in the presence of a metal catalyst. The boronic acid and the partner molecule would exchange groups, forming a new carbon-carbon bond .
- Results or Outcomes : The outcome of these reactions is the formation of a new organic compound with a carbon-carbon bond. The exact structure of the resulting compound would depend on the structure of the partner molecule used in the reaction .
-
Scientific Field : Organic Synthesis
- Application Summary : 2,3,4-Trifluorophenylboronic acid is used in the preparation of phenylboronic catechol esters .
- Methods of Application : The specific methods of application would depend on the exact nature of the experiment being conducted .
- Results or Outcomes : The outcome of these reactions is the formation of phenylboronic catechol esters .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of benzopyranone derivatives as GABAA receptor modulators .
- Methods of Application : The specific methods of application would depend on the exact nature of the experiment being conducted .
- Results or Outcomes : The outcome of these reactions is the formation of benzopyranone derivatives .
-
Scientific Field : Polymer Chemistry
- Application Summary : 2,3,4-Trifluorophenylboronic acid is used in the preparation of fluorinated aromatic poly (ether-amide)s .
- Methods of Application : The specific methods of application would depend on the exact nature of the experiment being conducted .
- Results or Outcomes : The outcome of these reactions is the formation of fluorinated aromatic poly (ether-amide)s .
-
Scientific Field : Organic Synthesis
- Application Summary : It is used in the preparation of multisubstituted olefins and conjugate dienes .
- Methods of Application : The specific methods of application would depend on the exact nature of the experiment being conducted .
- Results or Outcomes : The outcome of these reactions is the formation of multisubstituted olefins and conjugate dienes .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of benzopyranone derivatives as GABAA receptor modulators .
- Methods of Application : The specific methods of application would depend on the exact nature of the experiment being conducted .
- Results or Outcomes : The outcome of these reactions is the formation of benzopyranone derivatives .
-
Scientific Field : Polymer Chemistry
- Application Summary : 2,3,4-Trifluorophenylboronic acid is used in the preparation of fluorinated aromatic poly (ether-amide)s .
- Methods of Application : The specific methods of application would depend on the exact nature of the experiment being conducted .
- Results or Outcomes : The outcome of these reactions is the formation of fluorinated aromatic poly (ether-amide)s .
Safety And Hazards
2,3,4-Trifluorophenylboronic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Propriétés
IUPAC Name |
(2,3,4-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIPVVEERQWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382556 | |
| Record name | 2,3,4-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorophenylboronic acid | |
CAS RN |
226396-32-3 | |
| Record name | 2,3,4-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)
